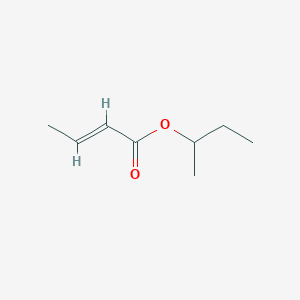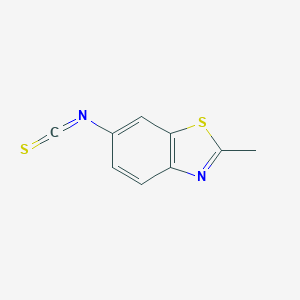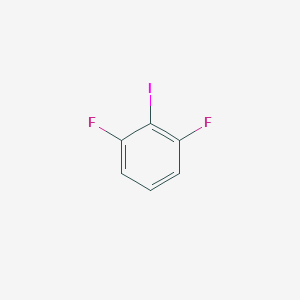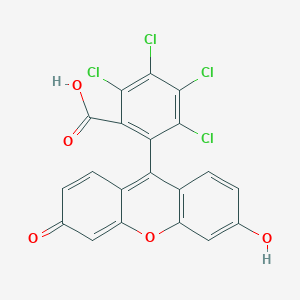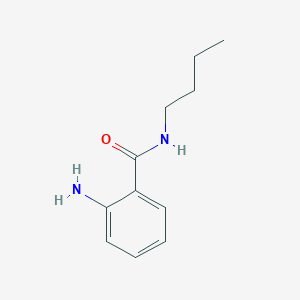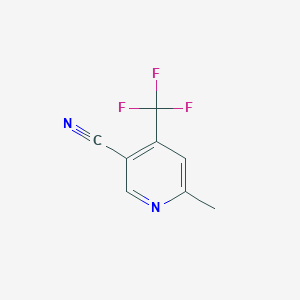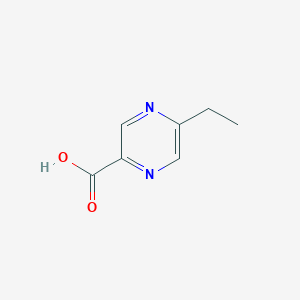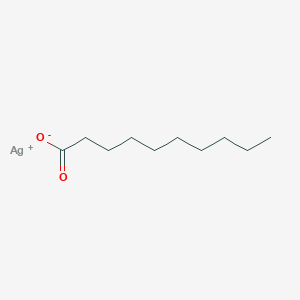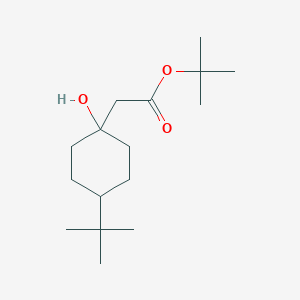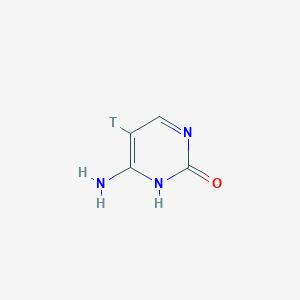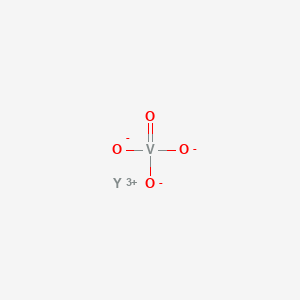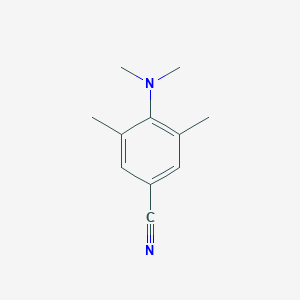
N,N,2,6-Tetramethyl-4-cyanoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,6-Tetramethyl-4-cyanoaniline (TMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA belongs to the family of cyanoanilines, which are widely used as intermediates in the synthesis of various organic compounds. TMA has been extensively studied for its ability to act as a radical scavenger and its potential use as an antioxidant in various industrial applications.
Mécanisme D'action
N,N,2,6-Tetramethyl-4-cyanoaniline acts as a radical scavenger by donating hydrogen atoms to free radicals, thereby neutralizing their reactivity. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to inhibit lipid peroxidation, which is a major cause of cellular damage. The exact mechanism of action of N,N,2,6-Tetramethyl-4-cyanoaniline in the treatment of various diseases is not fully understood and requires further research.
Effets Biochimiques Et Physiologiques
N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to have various biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cellular damage. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to enhance the immune system and improve cognitive function. However, the exact biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline require further research.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,2,6-Tetramethyl-4-cyanoaniline has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N,N,2,6-Tetramethyl-4-cyanoaniline also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research on N,N,2,6-Tetramethyl-4-cyanoaniline, including the development of new synthesis methods, the investigation of its potential use as a therapeutic agent in the treatment of various diseases, and the exploration of its potential applications in material science and agriculture. Further research is also needed to fully understand the biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline and its mechanism of action.
Méthodes De Synthèse
N,N,2,6-Tetramethyl-4-cyanoaniline can be synthesized through various methods, including the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium chloride. Another method involves the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium hydroxide. Both methods have been reported to yield high purity N,N,2,6-Tetramethyl-4-cyanoaniline.
Applications De Recherche Scientifique
N,N,2,6-Tetramethyl-4-cyanoaniline has been extensively studied for its potential applications in various fields, including material science, medicine, and agriculture. N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to possess strong antioxidant properties and has been used as a radical scavenger in various industrial applications. N,N,2,6-Tetramethyl-4-cyanoaniline has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
13012-16-3 |
|---|---|
Nom du produit |
N,N,2,6-Tetramethyl-4-cyanoaniline |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-(dimethylamino)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3 |
Clé InChI |
BXCDZVXGIFBDST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N(C)C)C)C#N |
SMILES canonique |
CC1=CC(=CC(=C1N(C)C)C)C#N |
Autres numéros CAS |
13012-16-3 |
Synonymes |
4-dimethylamino-3,5-dimethyl-benzonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



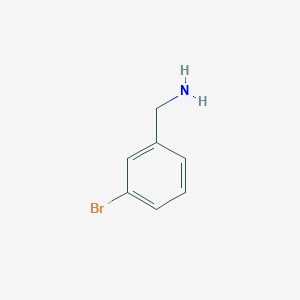
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)
